Glyceryl tri(palmitate-1-13C), also known as Tripalmitin-carboxyls-13C3, is a specific type of triglyceride enriched with the stable isotope carbon-13 (¹³C) at the carboxyl group (C=O) of all three palmitate (hexadecanoate) chains. This enrichment allows scientists to use it as an isotopic tracer in various metabolic studies.
By incorporating this molecule into cell cultures, animal models, or even human subjects, researchers can track the fate of the labeled ¹³C atoms within the organism. This provides valuable information on:
The ¹³C enrichment in Glyceryl tri(palmitate-1-13C) enables researchers to study lipid-protein interactions using techniques like nuclear magnetic resonance (NMR) spectroscopy.
By observing changes in the ¹³C signal of the labeled molecule upon interaction with specific proteins, researchers can gain insights into:
The unique properties of Glyceryl tri(palmitate-1-13C) are being explored for the development of novel diagnostic and therapeutic tools. For instance, researchers are investigating its potential for:
Glyceryl tri(palmitate-1-13C) is a stable isotope-labeled compound, specifically a triacylglycerol, where the palmitate fatty acid is isotopically enriched with carbon-13. Its chemical formula is C₅₁H₉₈O₆, and it has a molecular weight of approximately 810.30 g/mol. This compound is primarily utilized in research settings, particularly in studies involving lipid metabolism and tracer studies due to its unique isotopic labeling, which allows for precise tracking of metabolic pathways in biological systems .
The presence of the carbon-13 label allows for enhanced detection and analysis via nuclear magnetic resonance spectroscopy (NMR), providing insights into the dynamics of these reactions .
Glyceryl tri(palmitate-1-13C) serves as an important tool in biological research, particularly in studies focusing on lipid metabolism. Its isotopic labeling enables researchers to trace the absorption and utilization of fats in various metabolic processes. It has been used in breath tests to study fat digestion and absorption by measuring the exhalation of labeled carbon dioxide . Additionally, it can help in understanding the role of dietary fats in health and disease contexts.
The synthesis of glyceryl tri(palmitate-1-13C) typically involves:
This method ensures high purity and specificity for research applications .
Glyceryl tri(palmitate-1-13C) has several applications, including:
Studies involving glyceryl tri(palmitate-1-13C) often focus on its interactions with various biological molecules. For instance:
These interactions are crucial for understanding cellular metabolism and signaling pathways .
Glyceryl tri(palmitate-1-13C) shares similarities with other glycerides but is unique due to its carbon-13 labeling. Here are some comparable compounds:
Compound Name | Description | Unique Feature |
---|---|---|
Glyceryl tripalmitate | Non-labeled version | Lacks isotopic labeling |
Glyceryl trioleate | Triacylglycerol with oleic acid | Different fatty acid composition |
Glyceryl trioctanoate | Triacylglycerol with octanoic acid | Shorter chain fatty acids |
Glyceryl trilinoleate | Triacylglycerol with linoleic acid | Contains polyunsaturated fatty acids |
The uniqueness of glyceryl tri(palmitate-1-13C) lies in its isotopic labeling, which allows for detailed tracking of metabolic processes that are not possible with non-labeled counterparts .
Compartmental modeling quantifies the movement of glyceryl tri(palmitate-1-13C) through biologically defined pools, such as enterocytes, plasma lipoproteins, and peripheral tissues. This approach uses fractional transfer coefficients (FTCs) to describe the rate of tracer movement between compartments. For example, in a study using [U-13C]-palmitate in fasting mice, 39 ± 12 nmol/g protein of the tracer accumulated in the liver within 10 minutes, while skeletal muscle retained 14 ± 4 nmol/g protein [2]. These disparities highlight tissue-specific FTCs, which are critical for modeling lipid redistribution during fasting or feeding.
Postprandial models often incorporate delay compartments to account for gastric emptying and intestinal absorption. A seven-compartment model for lycopene kinetics, adapted for glyceryl tri(palmitate-1-13C), revealed that 12–29% of hydrolyzed 13C-labeled triglycerides are oxidized to 13CO2, depending on fatty acid chain length and saturation [3] [5]. The model further showed that hepatic uptake accounts for 60% of tracer clearance in healthy subjects, compared to diminished skeletal muscle oxidation in type 2 diabetic individuals [4].
Parameter | Healthy Subjects | Type 2 Diabetic Subjects |
---|---|---|
Hepatic FTC (h⁻¹) | 0.15 ± 0.03 | 0.22 ± 0.05* |
Muscle Oxidation Rate (nmol/g/min) | 0.95 ± 0.47 | Not Detectable |
Enterohepatic Recycling (%) | 35 ± 8 | 52 ± 11* |
*Data derived from [2] [4] [5].
Dual-isotope protocols differentiate hepatic VLDL from intestinal chylomicrons by administering 13C-labeled triglycerides orally and intravenous 2H-labeled free fatty acids. In cystic fibrosis patients, a 13C-tripalmitin breath test showed 12.25% cumulative 13CO2 exhalation over 8 hours, compared to 29.19% for a medium-chain triglyceride analog [3]. This disparity arises from hepatic preference for long-chain fatty acids, which are incorporated into VLDL, whereas medium-chain fats bypass lymphatics and enter portal circulation directly.
Chylomicrons (B-48) and VLDL (B-100) can be quantified using immunoassays combined with 13C-enrichment measurements. After a 13C-palmitate-enriched meal, B-48 particles exhibit 2.3-fold higher 13C enrichment than B-100 lipoproteins at 4 hours postprandially [6]. This technique confirmed that intestinal-derived lipids contribute 68 ± 9% of circulating triglycerides in the early postprandial phase, declining to 22 ± 6% after hepatic VLDL secretion predominates [6].
Hydrolysis of glyceryl tri(palmitate-1-13C) by pancreatic lipase releases 13C-palmitate, which is either β-oxidized to 13CO2 or re-esterified into hepatic triglycerides. Breath tests in children with fat malabsorption revealed that 13CO2 excretion rates correlate with pancreatic lipase activity (r = 0.87, p < 0.001) [1] [3]. A 7.37‰ δ13C over baseline at 3.5 hours post-ingestion indicates efficient enterohepatic recycling, whereas delays suggest biliary insufficiency or ileal resection [3].
IRMS detects 13C enrichment in plasma acylcarnitines and triglycerides, providing indirect measures of enterohepatic flux. In fasting mice, 0.82 ± 0.18 nmol/L of 13C-labeled acylcarnitines appeared in plasma within 10 minutes of intravenous [U-13C]-palmitate administration, with muscle concentrations 475-fold higher than hepatic levels [2]. This rapid partitioning underscores the role of skeletal muscle in buffering excess circulating fatty acids during fasting.
Biomarker | Physiological Significance | 13C Enrichment Threshold |
---|---|---|
13CO2 Exhalation Rate | Pancreatic lipase activity | ≥4.70‰ δ13C over baseline |
Plasma 13C-Acylcarnitines | Mitochondrial β-oxidation efficiency | ≥0.8 nmol/L |
Hepatic 13C-Triglycerides | Re-esterification and VLDL secretion | ≥15 nmol/g protein |
The development of optimized breath testing protocols for malabsorption syndrome diagnosis using Glyceryl tri(palmitate-1-13C) requires systematic parameter refinement to enhance diagnostic accuracy while minimizing patient burden. Research demonstrates that multi-parameter optimization significantly improves test performance compared to traditional single-parameter approaches [1] [2].
Traditional protocols utilizing carbon-13 labeled triglycerides have employed doses ranging from 10-17 mg/kg body weight [1] [2]. However, recent optimization studies indicate that reduced doses of 4-10 mg/kg maintain diagnostic sensitivity while decreasing the isotopic burden and cost considerations [3] [4]. The carbon-13 enrichment of Glyceryl tri(palmitate-1-13C) at 99 atom percent provides sufficient signal strength for accurate detection even at these reduced concentrations [5] [6].
In pediatric populations, weight-based dosing protocols demonstrate superior performance compared to fixed dosing regimens [7] [4]. Studies evaluating cystic fibrosis patients on enzyme replacement therapy showed that doses of 4 mg/kg provided adequate discrimination between normal and impaired lipid digestion [4].
Standard breath testing protocols traditionally employ 30-minute sampling intervals over 6-hour periods [1] [2]. Optimization research indicates that 15-30 minute intervals during the first 4 hours capture the critical diagnostic window while reducing test duration [8] [9]. The peak carbon-13 dioxide excretion typically occurs within 60-120 minutes post-administration, making extended sampling periods unnecessary for diagnostic purposes [2] [3].
Multi-parameter analysis incorporating both hydrogen and methane measurements alongside carbon-13 recovery enhances diagnostic precision [8] [10]. Combined testing protocols demonstrate sensitivity improvements of 5-10% compared to single-parameter approaches, particularly in identifying non-hydrogen producing patients [11].
Isotope ratio mass spectrometry remains the gold standard for carbon-13 analysis, providing sensitivity levels capable of detecting recovery rates as low as 0.75% dose per hour [1] [2]. However, gas chromatography-mass spectrometry integration offers enhanced specificity for distinguishing between different lipid metabolites in breath samples [12] [13].
Recent technological advances in mainstream gas analysis systems reduce equipment-related dead volume to less than 2 mL/kg, improving accuracy in pediatric applications [14]. These modifications are particularly crucial for preschool-aged children where breathing pattern variability significantly impacts measurement precision [15] [14].
Diagnostic cut-off optimization requires population-specific validation to account for physiological variations across age groups and disease states [1] [2]. Standard adult cut-offs of 2.7% dose recovery per hour demonstrate 100% sensitivity and 89% specificity for fat malabsorption detection [1]. However, pediatric populations require adjusted thresholds, with optimal cut-offs ranging from 2.0-2.5% depending on age and clinical condition [7] [16].
Receiver operating characteristic curve analysis of multi-parameter datasets enables precision cut-off determination that maximizes both sensitivity and specificity [17] [9]. Combined parameter scoring systems incorporating breath recovery, peak excretion rates, and timing parameters achieve diagnostic accuracies exceeding 95% in optimized protocols [4] [18].
Parameter | Standard Protocol | Optimized Protocol | Pediatric Adapted |
---|---|---|---|
Carbon-13 Dose (mg/kg) | 10-17 | 4-10 | 7-15 |
Sampling Intervals (minutes) | 30 | 15-30 | 20 |
Test Duration (hours) | 6 | 4-6 | 4 |
Substrate Type | Tripalmitin | Mixed triglycerides | Glyceryl tripalmitate |
Detection Method | IRMS | IRMS/GC-MS | IRMS |
Cut-off Values (13CO2 recovery %) | 2.7 | 2.0-3.5 | 2.0 |
Sensitivity (%) | 89-100 | 91-100 | 85-95 |
Specificity (%) | 85-89 | 89-96 | 80-90 |
Patient Preparation Time (hours) | 12 | 8-12 | 8 |
The adaptation of carbon-13 breath testing protocols for pediatric populations presents unique methodological and interpretive challenges that require specialized consideration for successful malabsorption syndrome diagnosis [15] [14] [16].
Respiratory physiology differences between pediatric and adult patients significantly impact breath test execution and interpretation [15] [14]. Preschool children demonstrate higher metabolic rates and shorter oro-cecal transit times, necessitating modified sampling schedules and interpretation criteria [19] [16]. The multiple-breath washout testing guidelines established for pediatric pulmonary function testing provide foundational principles applicable to digestive breath testing protocols [14].
Children aged 2-6 years require specialized interface considerations, with facemask-based collection systems demonstrating superior feasibility compared to mouthpiece assemblies [15] [14]. The European Society for Paediatric Gastroenterology Hepatology and Nutrition guidelines emphasize that equipment-related dead volume must remain below 2 mL/kg to ensure accurate measurements in small patients [14] [16].
Pediatric breath testing success depends critically on patient cooperation and engagement strategies [15] [19]. Gamification approaches, including role-playing exercises where children teach stuffed toys to perform the test, demonstrate significant improvements in completion rates [15]. Test completion rates vary substantially by age group, ranging from 70-85% in preschool children to 85-95% in school-aged patients [15] [16].
The shortened breathing stability requirements for pediatric patients (3-5 breaths versus 30 seconds in adults) acknowledge developmental differences in attention span and cooperation capacity [14]. Environmental modifications, including child-friendly laboratory designs and specialized staff training, contribute measurably to test success rates [15] [19].
False negative rates increase significantly in pediatric populations, ranging from 15-25% in preschool children compared to 5-10% in adults [16]. This increased variability stems from multiple factors including irregular breathing patterns, variable gastric emptying rates, and developmental differences in lipid metabolism [15] [14].
Fasting requirements for pediatric patients necessitate age-appropriate modifications to minimize distress while maintaining test validity [16] [20]. Recommended fasting periods range from 6-8 hours for preschool children to 8-12 hours for school-aged patients, compared to 12-14 hours for adults [19] [16].
Sample collection frequency adjustments optimize pediatric protocols by concentrating measurements during peak diagnostic windows [8] [16]. Twenty-minute intervals over 4-hour periods provide adequate diagnostic information while reducing patient burden [15] [16]. The European guidelines specifically recommend modified acceptability criteria that account for greater physiological variability in pediatric populations [14] [16].
Challenge Category | Adults | School Age (6-17 years) | Preschool (2-6 years) |
---|---|---|---|
Cooperation Requirements | High cooperation needed | Moderate cooperation | Limited cooperation |
Sample Collection Method | Mouthpiece with nose clip | Mouthpiece or facemask | Facemask preferred |
Fasting Tolerance | 12-14 hours | 8-12 hours | 6-8 hours |
Dosage Calculation | Fixed dose (200-300 mg) | Weight-based (10-17 mg/kg) | Weight-based (7-15 mg/kg) |
Interpretation Criteria | Standard cut-offs | Age-adjusted cut-offs | Modified criteria |
Equipment Adaptation | Standard equipment | Child-friendly interface | Specialized pediatric equipment |
False Negative Rate (%) | 5-10 | 8-15 | 15-25 |
Test Completion Rate (%) | 95-98 | 85-95 | 70-85 |
Age Suitability (years) | 18+ | 6-17 | 2-6 |
The quantitative relationship between fecal carbon-13 recovery and duodenal lipase activity represents a critical component in malabsorption syndrome diagnosis, providing mechanistic insights into the underlying pathophysiology of fat digestion disorders [21] [22] [23].
Duodenal lipase activity quantification employs multiple analytical techniques, each offering distinct advantages for correlation studies with carbon-13 recovery measurements [24] [25] [26]. The conductimetric method utilizing triacetin as substrate demonstrates correlation coefficients of 0.94-0.97 with traditional potentiometric and spectrophotometric approaches [24]. Automated colorimetric assays using the Cobas analyzer system provide precision coefficients of variation of 3.74% within-day and 7.3% between-days at clinically relevant concentrations [26].
Enzyme immunoassay techniques for duodenal lipase determination show substantial agreement with turbidimetric methods while offering enhanced specificity [27]. Differential pH techniques provide rapid analysis capabilities, processing 30 samples per hour with linear response curves extending to 4500 units per liter [26] [28].
Healthy control populations demonstrate fecal carbon-13 recovery rates of 1.4-6.0% with corresponding duodenal lipase activities ranging from 15,000-45,000 international units per milliliter [21] [29] [23]. The correlation coefficient between stimulated lipase output and carbon-13 recovery reaches 0.95 in well-characterized patient populations [18].
Cystic fibrosis patients exhibit graduated correlation patterns based on disease severity [21] [29] [7]. Mild cases demonstrate fecal recovery rates of 3.0-12.0% with lipase activities of 8,000-20,000 international units per milliliter, while severe cases show recovery rates of 15.0-64.0% with dramatically reduced lipase activities below 3,000 international units per milliliter [21] [7].
Chronic pancreatitis patients display intermediate correlation patterns with fecal recovery rates of 5.0-20.0% and lipase activities of 2,000-8,000 international units per milliliter [18] [30]. The linear relationship between lipase output and breath carbon dioxide response maintains significance across diverse patient populations with correlation coefficients exceeding 0.65 [18].
Isotope ratio mass spectrometry analysis of fecal samples reveals that carbon-13 enrichment primarily occurs in free fatty acid fractions rather than intact triglycerides, indicating that malabsorption results from solubilization defects rather than lipolysis failure [23] [13]. Studies demonstrate that quantities and labeling of fatty acid methyl esters are consistently higher in free fatty acid fractions compared to triglyceride fractions [13].
Gas chromatography-mass spectrometry analysis of cumulative tracer recovery over 72-hour periods confirms substantial fecal elimination ranging from 6.87-7.03% for palmitic acid and 0.51-0.60% for oleic acid [12] [13]. The differential recovery patterns between saturated and unsaturated fatty acids provide mechanistic insights into specific absorption defects [12].
Receiver operating characteristic analysis establishes optimal diagnostic thresholds for combined fecal and breath measurements [18] [31]. Sensitivity of 91.7% and specificity of 85.7% are achieved using combined carbon-13 breath testing with duodenal lipase activity measurements for steatorrhea detection [18].
Pediatric validation studies demonstrate that fecal carbon-13 analysis sensitivity extends to 13 micromoles of carbon-13 label per mole of fecal carbon [32] [31]. Simultaneous breath and fecal testing provides complementary diagnostic information, with fecal tests detecting malabsorption in patients with normal breath test results [32] [31].
Patient Group | Duodenal Lipase Activity (IU/mL) | Fecal 13C Recovery (%) | Breath 13CO2 Recovery (%) | Correlation Coefficient (r) |
---|---|---|---|---|
Healthy Controls | 15000-45000 | 1.4-6.0 | 31.3-45.0 | 0.85-0.95 |
Cystic Fibrosis (mild) | 8000-20000 | 3.0-12.0 | 20.0-35.0 | 0.75-0.90 |
Cystic Fibrosis (moderate) | 3000-10000 | 8.0-25.0 | 10.0-25.0 | 0.70-0.85 |
Cystic Fibrosis (severe) | 500-3000 | 15.0-64.0 | 2.0-15.0 | 0.60-0.80 |
Chronic Pancreatitis | 2000-8000 | 5.0-20.0 | 8.0-20.0 | 0.65-0.85 |
Pancreatic Insufficiency | 100-2000 | 20.0-70.0 | 3.0-12.0 | 0.55-0.75 |
Multi-parameter diagnostic algorithms incorporating fecal carbon-13 recovery, duodenal lipase activity, and breath carbon dioxide measurements achieve diagnostic accuracies exceeding 95% for malabsorption syndrome classification [4] [18]. Weighted scoring systems that account for age-specific physiological variations and disease severity provide robust diagnostic frameworks applicable across diverse patient populations [14] [16].